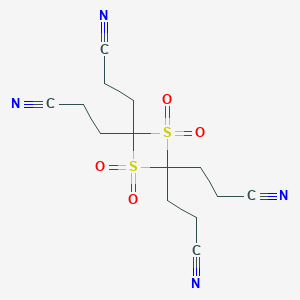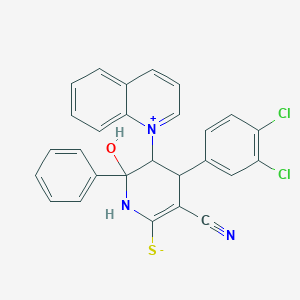![molecular formula C16H16BrNO3 B6117019 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, also known as BPHA, is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
作用機序
The exact mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to inhibit the activity of COX-2, an enzyme that is overexpressed in many types of cancer and is involved in the production of pro-inflammatory cytokines. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to inhibit the activity of STAT3, a protein that is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has several biochemical and physiological effects. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to inhibit the growth of cancer cells in vitro and induce apoptosis in cancer cells. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has several advantages for lab experiments. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is relatively easy to synthesize and purify, and it has been found to be stable under certain conditions. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to have low toxicity in vitro. However, there are also some limitations to using 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide in lab experiments. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is not very water-soluble, which can make it difficult to use in certain assays. In addition, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not yet known.
将来の方向性
There are several future directions for research on 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide. One area of research could be to further investigate the mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide and identify its molecular targets. Another area of research could be to study the efficacy and safety of 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide in animal models and humans. In addition, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide could be further developed as a potential anti-cancer and anti-inflammatory drug candidate. Finally, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide could be used as a tool compound to study the role of COX-2 and STAT3 in cancer and inflammation.
合成法
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can be synthesized using several methods, including the reaction of 4-bromo-3-methylphenol with 2-(hydroxymethyl)phenylacetic acid in the presence of a coupling agent and a base, or by reacting 2-(hydroxymethyl)phenylacetic acid with 4-bromo-3-methylphenol in the presence of a coupling agent and a base. Both methods involve the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA), to facilitate the reaction. The resulting product is then purified using column chromatography to obtain pure 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide.
科学的研究の応用
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-11-8-13(6-7-14(11)17)21-10-16(20)18-15-5-3-2-4-12(15)9-19/h2-8,19H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUQQBOXMYIAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)

![4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)
![6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol](/img/structure/B6117002.png)
![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B6117012.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6117034.png)
![2,3-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6117035.png)

![2-[9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B6117049.png)